molecular formula C21H16ClN3O2S2 B2787752 N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 440325-32-6

N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2787752
M. Wt: 441.95
InChI Key: SDMYUMKIWSXANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide involves the condensation of 4-chlorobenzoyl chloride with 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid, followed by cyclization with thiourea and subsequent reaction with benzylamine and acetic anhydride.

Starting Materials
4-chlorobenzoyl chloride, 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid, thiourea, benzylamine, acetic anhydride

Reaction
Step 1: 4-chlorobenzoyl chloride is reacted with 2-amino-3-(4-chlorophenyl)thiophene-4-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide., Step 2: Thiourea is added to the reaction mixture and the resulting mixture is heated to effect cyclization to form the thieno[3,2-d]pyrimidine ring., Step 3: The resulting thieno[3,2-d]pyrimidine intermediate is reacted with benzylamine in the presence of a base such as sodium hydride to form the corresponding benzylamide., Step 4: The benzylamide is then acetylated with acetic anhydride in the presence of a base such as pyridine to form the final product, N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide.

properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYUMKIWSXANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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